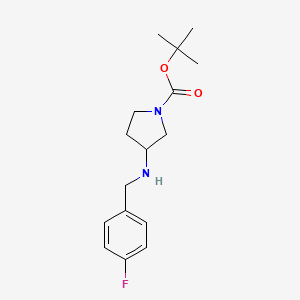
1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Métodos De Preparación
The synthesis of 1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea typically involves the cyclization of nitrile oxides with unsaturated compounds or the condensation of hydroxylamine with β-diketones or their synthetic equivalents . The reaction conditions often include mild temperatures and the use of catalysts such as gold or copper . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a reduction in inflammation or the inhibition of cancer cell growth . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea can be compared with other isoxazole derivatives, such as:
5-Amino-3-substituted-1,2,4-triazin-6-yl derivatives: These compounds have been studied for their anticonvulsant activities.
Fluoroisoxazoles: These compounds have been synthesized using one-pot gold-catalyzed tandem cyclization-fluorination reactions and have shown potential biological activities.
Iodoisoxazoles: These compounds have been synthesized by reacting hydroximinoyl chlorides with iodinated terminal alkynes and have shown potential biological activities.
This compound is unique due to its specific structure and the presence of tert-butyl groups, which may impart different biological activities compared to other isoxazole derivatives.
Propiedades
Número CAS |
89078-38-6 |
|---|---|
Fórmula molecular |
C15H22N4O3 |
Peso molecular |
306.36 g/mol |
Nombre IUPAC |
1,3-bis(5-tert-butyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C15H22N4O3/c1-14(2,3)9-7-11(18-21-9)16-13(20)17-12-8-10(22-19-12)15(4,5)6/h7-8H,1-6H3,(H2,16,17,18,19,20) |
Clave InChI |
UMDOQTDANJTGJY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=NOC(=C2)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=NOC(=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![7-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B3058295.png)
![4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B3058296.png)
